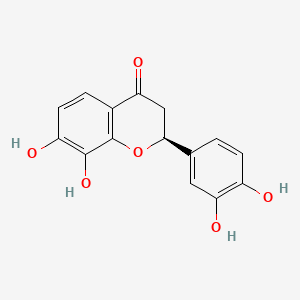
Isookanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isookanin is a natural product found in Acacia confusa, Acacia melanoxylon, and other organisms . It is a flavonoids-type phytochemical that has been isolated from Bidens pilosa through bioassay-guided fractionation based on its capacity to inhibit inflammation .
Chemical Reactions Analysis
Isookanin has been shown to reduce the production of proinflammatory mediators (nitric oxide, prostaglandin E2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Isookanin has been identified as an anti-inflammatory component in an aqueous extract of B. pilosa . It reduces the production of proinflammatory mediators (nitric oxide, prostaglandin E 2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages . Isookanin also inhibited the expression of activator protein 1 (AP-1) and downregulated the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH 2 -terminal kinase (JNK) in the MAPK signaling pathway . Additionally, isookanin inhibited proinflammatory cytokines (tumor necrosis factor-a (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β)) in LPS-induced THP-1 cells .
Inhibition of Angiogenesis
Isookanin has been found to inhibit PGE2-induced angiogenesis in human skin microvessel endothelial cells (HMEC-1) . It shows inhibitory effects in multiple stages of PGE2-induced angiogenesis, including the growth, proliferation, migration, and tube formation of microvascular endothelial cells . Isookanin induces cell cycle arrest in S phase, which is also the reason for subsequent inhibition of cell proliferation . The mechanism of inhibiting angiogenesis by isookanin is related to the inhibition of PGE2-mediated ERK1/2 and CREB phosphorylation .
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVNWCMRCGXRJD-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isookanin | |
Q & A
Q1: What is Isookanin?
A1: Isookanin, also known as 7,8,3',4'-tetrahydroxyflavanone, is a naturally occurring flavonoid found in various plants, including Bidens pilosa, Coreopsis tinctoria, and Albizia adianthifolia. It has been identified as a potential therapeutic agent due to its diverse biological activities. [, , ]
Q2: What is the molecular formula and weight of Isookanin?
A2: Isookanin has the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol.
Q3: How does Isookanin exert its anti-inflammatory effects?
A3: Isookanin inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. It also downregulates the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) in the MAPK signaling pathway, further contributing to its anti-inflammatory activity. []
Q4: Can Isookanin be used in combination with other drugs?
A4: Research suggests that Isookanin acts synergistically with β-lactam antibiotics to inhibit biofilm formation in Staphylococcus epidermidis. This synergy allows for a reduction in antibiotic dosage while maintaining efficacy. []
Q5: How does Isookanin affect angiogenesis?
A5: Isookanin demonstrates anti-angiogenic properties by inhibiting multiple stages of PGE2-mediated angiogenesis, including the growth, proliferation, migration, and tube formation of microvascular endothelial cells. It achieves this by inducing cell cycle arrest in the S phase and inhibiting PGE2-mediated ERK1/2 and CREB phosphorylation. []
Q6: Does Isookanin have antioxidant activity?
A6: Yes, Isookanin exhibits antioxidant activity. Studies have shown its ability to scavenge free radicals, including DPPH radicals, and protect against lipid peroxidation. [, , , , ]
Q7: What is known about the absorption of Isookanin in the body?
A7: Research using a rat intestinal sac model suggests that Isookanin is primarily absorbed in the jejunum. The absorption rate appears to be weakly concentration-dependent, indicating a possible combination of active and passive transport mechanisms. []
Q8: Does Isookanin impact the gut microbiome?
A8: In vitro studies indicate that Isookanin can modulate the composition of the gut microbiota. It has been observed to increase the relative abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. []
Q9: What are the potential therapeutic applications of Isookanin?
A9: Based on its observed biological activities, Isookanin holds potential for therapeutic applications in various areas, including:
- Inflammatory diseases: Due to its anti-inflammatory properties. []
- Angiogenesis-related diseases: Due to its ability to inhibit angiogenesis. []
- Bacterial infections: Particularly those involving biofilms, in combination with antibiotics. []
- Neurodegenerative diseases: Preliminary research suggests potential neuroprotective effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




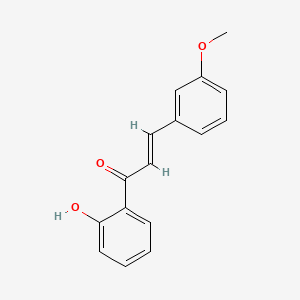
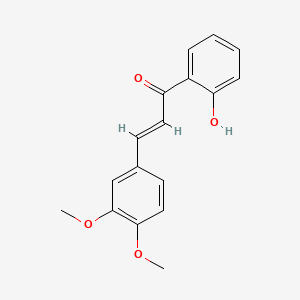



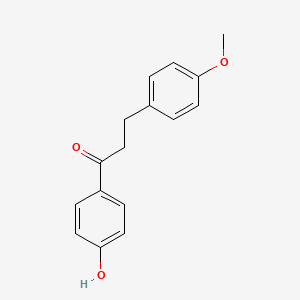
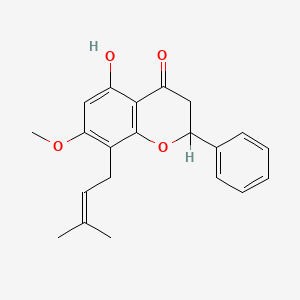
![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)